2-(3-Ethoxyphenyl)oxirane
Description
Significance of Oxirane Functional Groups in Modern Organic Synthesis
Oxiranes, or epoxides, are highly valued as versatile intermediates in modern organic synthesis. ru.nl Their significance stems primarily from the inherent ring strain of the three-membered ether ring, which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. nih.govevitachem.com This reactivity allows for the stereospecific and regioselective introduction of two adjacent functional groups, a transformation that is fundamental to the construction of complex molecular architectures. researchgate.net
The ring-opening of an epoxide can be initiated by nucleophiles under either acidic or basic conditions. jsynthchem.com In acidic media, the epoxide oxygen is protonated, making the ring more susceptible to attack by weak nucleophiles. In basic or neutral media, strong nucleophiles directly attack one of the ring carbons. This versatility allows chemists to synthesize a diverse range of compounds, including diols, amino alcohols, and ethers, which are common structural motifs in pharmaceuticals, natural products, and materials science. evitachem.comontosight.ai For instance, the polymerization of epoxides leads to the formation of polyethers, such as polyethylene (B3416737) glycol, and epoxy resins, which are widely used as adhesives and structural materials. ontosight.ai
Furthermore, the development of asymmetric epoxidation reactions has been a landmark achievement in organic synthesis. These methods, such as the Sharpless epoxidation, Jacobsen epoxidation, and Juliá-Colonna epoxidation, allow for the creation of enantiomerically pure epoxides. acs.orgwikipedia.org These chiral building blocks are invaluable for the synthesis of optically active drugs and other biologically active molecules, where specific stereochemistry is often crucial for efficacy. researchgate.net
Historical Development of Substituted Phenyl Oxirane Research
The history of substituted phenyl oxiranes is intrinsically linked to the study of styrene (B11656) and its derivatives. Styrene itself was first isolated in 1839 by the German apothecary Eduard Simon from the resin of the American sweetgum tree. wikipedia.org He observed that this "styrol" would gradually transform into a hard substance he named "styrol oxide," an early observation of polymerization. wikipedia.orgmohebbaspar.com The commercial production of styrene began in the 1930s, primarily through the dehydrogenation of ethylbenzene, a process that still accounts for the majority of global production. fu-berlin.denih.gov
The synthesis of styrene oxide, the parent compound of substituted phenyl oxiranes, can be achieved through the epoxidation of styrene. Early methods involved the use of peroxy acids. nih.gov A significant advancement in the field was the development of catalytic methods for epoxidation, which offered greater efficiency and selectivity. mdpi.com
A major focus of research in the late 20th and early 21st centuries has been the development of asymmetric epoxidation methods for styrene and its derivatives. researchgate.net While natural enzymes like styrene monooxygenases can produce (S)-styrene oxide with excellent enantioselectivity, synthetic chemists sought more versatile and scalable methods. nih.govlookchem.com The Jacobsen asymmetric epoxidation, developed in the early 1990s, provided a powerful tool for the enantioselective epoxidation of unfunctionalized olefins, including styrenes, using chiral manganese-salen complexes. uni-giessen.de Similarly, the Juliá-Colonna epoxidation utilizes poly-leucine catalysts for the asymmetric epoxidation of electron-deficient olefins. wikipedia.org These developments have enabled the synthesis of a wide range of optically active substituted phenyl oxiranes, which are crucial intermediates in the synthesis of chiral drugs and other fine chemicals. acs.org
Scope and Academic Relevance of Research on 2-(3-Ethoxyphenyl)oxirane and Analogous Structures
The academic and industrial interest in this compound and its analogs, such as those with methoxy (B1213986) or other alkoxy substitutions, lies in their potential as building blocks for more complex and often biologically active molecules. evitachem.comontosight.ai These compounds are classified as substituted oxiranes and are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com
Research into these compounds often focuses on several key areas:
Synthesis: The primary route to 2-(alkoxyphenyl)oxiranes is the epoxidation of the corresponding alkoxystyrenes. evitachem.comontosight.ai This can be achieved using various oxidizing agents, including peracids like m-chloroperbenzoic acid (m-CPBA). evitachem.com Catalytic methods, including those employing transition metals, are also an area of active investigation to improve yield, selectivity, and environmental footprint. rsc.orgliv.ac.uk
Reactions: The reactivity of 2-(alkoxyphenyl)oxiranes is dominated by the ring-opening of the epoxide. evitachem.com These reactions are studied with a variety of nucleophiles, such as amines, alcohols, and thiols, to produce vicinal di-functionalized products. The regioselectivity of the ring-opening—whether the nucleophile attacks the benzylic or terminal carbon of the epoxide—is a key area of study and can be influenced by the reaction conditions (acidic vs. basic) and the electronic nature of the substituents on the phenyl ring. jsynthchem.comacs.org For example, under certain conditions, 2-(4-methoxyphenyl)oxirane (B1607123) has been shown to decompose, highlighting the influence of the substituent on reactivity. acs.org
Biological Activity: Alkoxy-substituted phenyl compounds are common in biologically active molecules. Consequently, oxirane derivatives bearing these groups are investigated for potential biological activity themselves or are used as intermediates in the synthesis of target molecules with desired therapeutic properties. nih.govsciforum.netresearchgate.net For instance, related structures have been investigated for their potential as fungicides. google.com
The physical and chemical properties of these compounds are crucial for their application in synthesis. Below is a table summarizing available data for this compound and some of its isomers and analogs.
| Property | This compound | 2-[(2-Ethoxyphenyl)methyl]oxirane | 2-(3-methoxyphenyl)oxirane |
| CAS Number | 1082407-55-3 | 5296-35-5 | 32017-77-9 |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₁H₁₄O₂ | C₉H₁₀O₂ |
| Molecular Weight | 164.20 g/mol | 194.23 g/mol | 150.18 g/mol |
| Boiling Point | Not available | 122 °C at 4 Torr | 241 °C |
| Density | Not available | ~1.114 g/cm³ | 1.133 g/cm³ |
Note: Data is compiled from various sources and may not be from standardized measurements.
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-2-11-9-5-3-4-8(6-9)10-7-12-10/h3-6,10H,2,7H2,1H3 |
InChI Key |
WCVIOXKNFYPMNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CO2 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 3 Ethoxyphenyl Oxirane
Ring-Opening Reactions
The high reactivity of the epoxide ring makes it a valuable synthetic intermediate, readily undergoing cleavage under both nucleophilic and electrophilic (acid-catalyzed) conditions to produce highly functionalized molecules. lumenlearning.comnih.govlibretexts.org
Nucleophilic attack is a primary pathway for the transformation of 2-(3-Ethoxyphenyl)oxirane. The reaction involves the approach of a nucleophile to one of the two electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.com
The outcome of the nucleophilic attack on the unsymmetrical this compound ring is highly dependent on the reaction conditions, specifically whether it is conducted under basic/neutral or acidic conditions. This determines which of the two non-equivalent carbon atoms of the oxirane is preferentially attacked.
Under Basic or Neutral Conditions (Sₙ2-type) : When strong nucleophiles (e.g., alkoxides, Grignard reagents, amines) are used in basic or neutral media, the reaction proceeds via a classic Sₙ2 mechanism. lumenlearning.compressbooks.pubyoutube.com In this scenario, steric hindrance is the dominant controlling factor. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this is the terminal, primary carbon (C-3), leading to the formation of a secondary alcohol.
Under Acidic Conditions (Sₙ1-like) : In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group and activating the ring for attack by even weak nucleophiles (e.g., water, alcohols). The transition state develops significant carbocationic character. lumenlearning.comlibretexts.orgpressbooks.pub This positive charge is better stabilized on the more substituted carbon atom. In this compound, the benzylic carbon (C-2) can better stabilize a developing positive charge due to resonance with the phenyl ring. Consequently, the nucleophile preferentially attacks this more substituted carbon, an outcome characteristic of an Sₙ1-like mechanism. lumenlearning.comlibretexts.org
| Condition | Primary Site of Attack | Controlling Factor | Predominant Product Type |
| Basic/Neutral | Less substituted carbon (C-3) | Steric Hindrance | Secondary Alcohol |
| Acidic | More substituted carbon (C-2) | Electronic (Carbocation Stability) | Primary Alcohol |
The ring-opening of epoxides is a stereospecific reaction. The nucleophilic attack occurs via an Sₙ2 mechanism, which involves a backside attack on the electrophilic carbon. chemistrysteps.comlumenlearning.comyoutube.com This means the nucleophile approaches from the side opposite the carbon-oxygen bond that is being broken.
For example, the acid-catalyzed hydrolysis of an epoxide like 1,2-epoxycyclohexane results in the formation of a trans-1,2-diol, clearly demonstrating the anti-addition stereochemistry. libretexts.orgpressbooks.pub This principle directly applies to this compound, where the products of ring-opening will exhibit a defined anti stereochemical arrangement.
Catalysts are widely employed to enhance the reactivity and control the selectivity of epoxide ring-opening reactions. acs.org
Lewis Acids : Lewis acids such as boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and various metal salts (ZnCl₂, NiCl₂) are effective catalysts for activating epoxides. thieme-connect.comnih.govacs.org The Lewis acid coordinates to the oxygen atom of the oxirane, which polarizes the C-O bonds and makes the ring more susceptible to nucleophilic attack. nih.govresearchgate.netsci-hub.se This activation allows even weak nucleophiles to open the ring under mild conditions. researchgate.net The regioselectivity of Lewis acid-catalyzed ring-opening often mirrors that of Brønsted acid catalysis, favoring attack at the more substituted carbon that can better stabilize a positive charge. acs.org
Transition Metals : A diverse range of transition metal complexes have been developed to catalyze the aminolysis and alcoholysis of epoxides with high efficiency and selectivity. thieme-connect.comacs.org Metals such as cobalt, nickel, chromium, and manganese have been shown to be effective. thieme-connect.com Notably, chiral metal-salen complexes (e.g., based on Cr(III) or Co(III)) have been instrumental in developing asymmetric ring-opening reactions, allowing for the kinetic resolution of racemic epoxides or the desymmetrization of meso-epoxides to yield enantiomerically enriched products. researchgate.netnih.gov
Organocatalysts : While metal-based catalysts are prevalent, organocatalytic systems have also been explored for epoxide transformations. These non-metal catalysts can offer alternative reactivity profiles and are often valued for their lower toxicity and environmental impact.
| Catalyst Type | Examples | Role in Ring Opening |
| Lewis Acids | BF₃·OEt₂, SnCl₄, Zn(OAc)₂, Ti(OiPr)₄ | Coordinates to epoxide oxygen, activating it for nucleophilic attack. thieme-connect.comnih.govsci-hub.se |
| Transition Metals | Co(OAc)₂, NiCl₂, Cr(salen)Cl, Ga(III) complexes | Catalyze ring-opening with various nucleophiles, enabling high regio- and enantioselectivity. thieme-connect.comresearchgate.netnih.gov |
| Organocatalysts | Thioureas, Amino acids | Activate the epoxide or the nucleophile through non-covalent interactions (e.g., hydrogen bonding). |
Electrophilic ring-opening is fundamentally the same as the acid-catalyzed pathway described previously. The reaction is initiated by an electrophile, typically a proton (from a Brønsted acid) or a Lewis acid, which coordinates to the epoxide oxygen. libretexts.org This initial electrophilic activation is the rate-determining step, generating a highly reactive intermediate that is readily attacked by a nucleophile. The process is best described as an electrophile-assisted nucleophilic ring-opening. The regiochemical and stereochemical outcomes follow the principles of acid-catalyzed reactions, with backside nucleophilic attack leading to anti-dihydroxylation or related anti-functionalization. libretexts.orgpressbooks.pub
Nucleophilic Ring-Opening Pathways
Rearrangement Reactions
In addition to ring-opening by external nucleophiles, this compound can undergo intramolecular rearrangement reactions, typically promoted by acids or bases. masterorganicchemistry.com
Lewis Acid-Catalyzed Rearrangement : In the presence of a Lewis acid, epoxides can rearrange to form carbonyl compounds. For this compound, coordination of a Lewis acid to the oxygen would lead to the cleavage of the C2-O bond to form a transient species with significant positive charge on the benzylic carbon. A subsequent 1,2-hydride shift from the adjacent terminal carbon (C3) to the electron-deficient benzylic carbon (C2) would result in the formation of 2-(3-ethoxyphenyl)acetaldehyde.
Base-Catalyzed Rearrangement : Strong bases can induce rearrangement by deprotonating a carbon atom adjacent to the oxirane ring, leading to the formation of an allylic alcohol. researchgate.net However, for this compound, this pathway is not favored as there are no readily abstractable protons on the carbon atoms adjacent to the ring system itself. Other base-induced rearrangements, such as those involving lithiated oxiranes, can lead to the formation of ketones. researchgate.net
Derivatization and Functional Group Interconversions
The oxirane ring can be oxidized to yield α-hydroxy ketones. This transformation is a valuable synthetic tool for creating bifunctional molecules. researchgate.net Various oxidizing agents can be employed for this purpose, including o-iodoxybenzoic acid (IBX) and potassium permanganate (KMnO₄). organic-chemistry.org The reaction involves the cleavage of the C-C bond of the epoxide ring or oxidation at one of the carbon atoms. For this compound, oxidation would be expected to yield 1-(3-ethoxyphenyl)-2-hydroxyethan-1-one. This reaction provides a direct route to an acyloin derivative from the corresponding epoxide. researchgate.netorganic-chemistry.org
Table 2: Oxidizing Agents for the Conversion of Epoxides to α-Hydroxy Ketones
| Oxidizing Agent | Typical Conditions |
| o-Iodoxybenzoic acid (IBX) | Often with β-cyclodextrin in water/acetone (B3395972) |
| Potassium permanganate (KMnO₄) | Mildly acidic or basic conditions |
| Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) | Catalytic amounts in organic solvent |
Epoxides are readily reduced to alcohols by nucleophilic hydride reagents, most commonly lithium aluminum hydride (LiAlH₄). quora.com This reagent serves as a source of hydride ions (H⁻) that attack one of the carbon atoms of the epoxide ring in an Sₙ2-type reaction, leading to ring-opening. masterorganicchemistry.com
The regioselectivity of the attack on unsymmetrical epoxides like this compound depends on steric and electronic factors. Generally, the hydride attacks the less sterically hindered carbon atom. masterorganicchemistry.com Therefore, the primary product expected from the LiAlH₄ reduction of this compound is 1-(3-ethoxyphenyl)ethan-2-ol, resulting from hydride attack at the terminal C2 position. A minor product, 2-(3-ethoxyphenyl)ethan-1-ol, could also be formed from the attack at the benzylic C1 position.
Table 3: Reducing Agents for Ring-Opening of Epoxides
| Reducing Agent | Product from this compound (Major) | Product from this compound (Minor) |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-ethoxyphenyl)ethan-2-ol | 2-(3-ethoxyphenyl)ethan-1-ol |
| Sodium Borohydride (NaBH₄) | Generally less reactive with epoxides unless activated | - |
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the two existing substituents: the ethoxy group (-OCH₂CH₃) and the oxiranylmethyl group (-CH₂CHOCH₂).
Ethoxy Group : This is a strongly activating, ortho-, para-director. libretexts.org It donates electron density to the ring through resonance, increasing the nucleophilicity at the positions ortho and para to it.
Oxiranylmethyl Group : This group is generally considered to be weakly deactivating through an inductive effect.
The powerful activating and directing effect of the ethoxy group dominates the reactivity of the ring. pressbooks.pub Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the ethoxy group. Given the substitution pattern, the available positions for electrophilic attack are C2, C4, and C6 (numbering from the carbon attached to the ethoxy group as C1). C2 and C6 are ortho, and C4 is para. All three positions are activated. Steric hindrance from the adjacent oxiranylmethyl group might slightly disfavor substitution at the C2 position, potentially leading to a mixture of C4 and C6 substituted products as the major isomers in reactions such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orglibretexts.org
Polymerization Studies
Epoxides can undergo ring-opening polymerization (ROP) to form polyethers, a process that can be initiated by either cationic or anionic species. libretexts.orglibretexts.org
Cationic ROP : Initiated by strong acids or Lewis acids, this mechanism involves a protonated or coordinated oxirane that is attacked by the oxygen atom of another monomer molecule. rsc.orgnih.gov
Anionic ROP : This requires a strong nucleophilic initiator, such as an alkoxide, which attacks a carbon atom of the oxirane ring. bohrium.comnih.gov
However, the polymerization of 2,3-disubstituted or sterically bulky oxiranes can be challenging. researchgate.net Research on a structurally similar compound, 2-ethoxycarbonyl-3-phenyloxirane, showed that it failed to polymerize under cationic initiation. Instead, it led to the formation of small molecules, including cyclic dimers. researchgate.net This suggests that steric hindrance and potential side reactions may also impede the successful polymerization of this compound. While theoretically possible, the ROP of this compound is likely to be difficult, and there is a lack of specific studies reporting its successful polymerization.
Ring-Opening Polymerization of Oxiranes to Polyethers
The oxirane ring, a three-membered heterocycle, is characterized by significant ring strain, making it susceptible to ring-opening reactions. One of the most important transformations of oxiranes is their ring-opening polymerization (ROP) to yield polyethers. This process can be initiated by cationic, anionic, or coordination catalysts.
In cationic ROP, an electrophilic species attacks the oxygen atom of the oxirane ring, leading to the formation of a tertiary oxonium ion. The propagation then proceeds through the nucleophilic attack of a monomer on the electrophilic carbon of the activated monomer. For example, the cationic polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane using a cationic initiator has been shown to produce a polyether. researchgate.net However, not all substituted oxiranes readily polymerize; for instance, 2-ethoxycarbonyl-3-phenyloxirane was reported to yield only small molecules and cyclic compounds under similar conditions. researchgate.net
Anionic ROP is initiated by a nucleophile that attacks one of the carbon atoms of the oxirane ring. This process is often "living," meaning that chain termination and transfer reactions are absent, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The polymerization of alkyl glycidyl ethers via oxyanionic ring-opening polymerization (AROP) is a well-established method for producing well-defined polyethers. researchgate.net
Table 1: General Initiators for Ring-Opening Polymerization of Oxiranes
| Polymerization Type | Initiator Examples |
|---|---|
| Cationic | Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃, SnCl₄) |
| Anionic | Alkoxides, hydroxides, organometallic compounds (e.g., n-BuLi) |
Controlled Polymerization Techniques
Controlled polymerization techniques are crucial for synthesizing polymers with predetermined molecular weights, low dispersity (Đ), and specific end-group functionalities. mdpi.com Several controlled polymerization methods can be applied to oxiranes.
Living Anionic Polymerization: As mentioned, living anionic ROP is a powerful technique for the controlled synthesis of polyethers. This method allows for the preparation of block copolymers by sequential monomer addition.
Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP): These are common examples of controlled radical polymerization processes. mdpi.comrsc.org While not directly a ring-opening mechanism for the oxirane itself, monomers containing an oxirane group can be designed to participate in these controlled radical polymerizations to create polymers with pendant epoxide functionalities. These pendant groups can then be used for subsequent post-polymerization modifications. The synthesis of block copolymers like polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) has been achieved using methods such as ATRP and sequential anionic polymerization. nih.gov
Dispersity Control in ROP: Recent research has focused on controlling the molar mass distribution (dispersity, ĐM) of polyethers during ROP. By introducing an editable chain-transfer reaction in organocatalyzed ROP of epoxides, it is possible to tailor the dispersity of the resulting aliphatic polyethers. nih.gov
Table 2: Comparison of Controlled Polymerization Techniques for Oxirane-Containing Polymers
| Technique | Key Features | Applicability to Oxiranes |
|---|---|---|
| Living Anionic ROP | Low dispersity, controlled molecular weight, block copolymer synthesis. | Direct polymerization of the oxirane ring. |
| ATRP/RAFT/NMP | Controlled radical polymerization, applicable to a wide range of monomers. | Polymerization of monomers containing oxirane groups. |
Cascade and Cycloaddition Reactions Involving Oxirane Intermediates
The high reactivity of the oxirane ring makes it a valuable intermediate in cascade and cycloaddition reactions, allowing for the rapid construction of complex molecular architectures.
Cascade Reactions: Epoxide-opening cascades are powerful transformations in organic synthesis, particularly for the formation of polycyclic polyether natural products. nih.gov These cascades are typically initiated by the nucleophilic attack on one epoxide, which then triggers a series of subsequent intramolecular ring-opening reactions of other epoxide moieties within the same molecule. Acid-catalyzed conditions are often employed to facilitate these transformations. nih.gov While specific examples involving this compound are not documented, it is conceivable that a molecule containing this epoxide along with other nucleophilic groups could undergo intramolecular cyclization cascades.
Cycloaddition Reactions: Oxiranes can participate in formal cycloaddition reactions. For instance, a [3+2] cycloaddition reaction between an electron-rich aryl epoxide and an alkene under Lewis acid catalysis can afford tetrasubstituted tetrahydrofurans. mdpi.com This type of reaction represents a concise method for synthesizing tetrahydrofuran derivatives from readily available starting materials. mdpi.com 1,3-dipolar cycloadditions are another class of reactions where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. libretexts.orguchicago.edu While the oxirane ring itself is not a 1,3-dipole, it can be a precursor to species that undergo such reactions.
Table 3: Examples of Reactions Involving Oxirane Intermediates
| Reaction Type | Description |
|---|---|
| Epoxide-Opening Cascade | A sequence of intramolecular epoxide ring-openings to form polycyclic ethers. nih.gov |
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms
The high reactivity of oxiranes is primarily due to the inherent strain in the three-membered ring, making them susceptible to ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. The regioselectivity of these reactions is a key aspect of their chemistry.
Identification of Reaction Intermediates and Transition States
The ring-opening of aryl oxiranes can proceed through different mechanisms, each involving distinct intermediates and transition states.
Under basic or neutral conditions , the reaction typically follows an S(_N)2 mechanism. The nucleophile attacks one of the carbon atoms of the oxirane ring, leading to a backside attack and inversion of stereochemistry at the point of attack. For an asymmetrically substituted oxirane like 2-(3-ethoxyphenyl)oxirane, the nucleophilic attack is generally directed at the less sterically hindered carbon atom. The transition state in this process involves a partially broken C-O bond and a partially formed nucleophile-carbon bond.
A proposed mechanism for the acid-catalyzed ring-opening of an aryl oxirane is depicted below:
Protonation of the oxirane oxygen: The lone pair of electrons on the oxygen atom attacks a proton from the acidic medium.
Nucleophilic attack: A nucleophile attacks the more substituted carbon atom from the side opposite to the protonated oxygen.
Formation of the product: The ring opens to form the final product with a trans-stereochemistry between the nucleophile and the hydroxyl group.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics of oxirane ring-opening reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the oxirane ring.
Kinetic studies on similar systems, such as phenyl glycidyl ether, have shown that the reactivity of oxiranes is influenced by the electronic effects of substituents pleiades.online. The presence of electron-donating groups on the phenyl ring can accelerate the reaction by stabilizing the partial positive charge that develops on the benzylic carbon in the transition state of acid-catalyzed reactions. Conversely, electron-withdrawing groups would be expected to decelerate this type of reaction. In the case of this compound, the meta-ethoxy group is anticipated to have a minor activating effect.
Thermodynamic parameters , such as activation energy, have been established for the reactions of various oxiranes. For instance, the amine-catalyzed ring-opening of oxiranes with carboxylic acids has been studied, and the activation parameters were found to be characteristic of S(_N)2-like processes researchgate.net.
Computational Chemistry Applications in Oxirane Research
Computational chemistry provides powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at a detailed level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to study the electronic properties and reactivity of organic molecules. DFT calculations can provide valuable insights into the geometry, orbital energies, and charge distribution of reactants, intermediates, transition states, and products.
For aryl oxiranes, DFT calculations can be used to:
Optimize molecular geometries: Determine the most stable three-dimensional structure of this compound and its reaction intermediates.
Calculate frontier molecular orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.
Map the Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Locate and characterize transition states: DFT calculations can identify the geometry and energy of transition states, which correspond to the energy maxima along a reaction coordinate. This information is vital for determining the activation energy and understanding the reaction mechanism ucsb.eduyoutube.comyoutube.comyoutube.com. For example, DFT has been used to study the mechanism of phenol-epoxide ring-opening reactions mdpi.com.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Mulliken Charges | Partial charges assigned to individual atoms in a molecule. | Helps to identify the most electrophilic carbon atom in the oxirane ring, predicting the site of nucleophilic attack. |
Ab Initio and Semi-Empirical Methods
Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate results, especially when high levels of theory and large basis sets are employed. They are often used to benchmark the results obtained from DFT and semi-empirical methods. For instance, ab initio calculations have been used to investigate the rearrangements of β-haloalkoxides to epoxides yu.edu.jo.
Semi-empirical methods , such as AM1, are computationally less demanding than DFT and ab initio methods. While they are generally less accurate, they can be useful for studying large molecular systems or for performing preliminary calculations. A hydroxycarbocation mechanism for the oxirane ring opening has been proposed based on AM1 semiempirical quantum-chemical calculations pleiades.online.
Molecular Dynamics Simulations for Solvent and Conformational Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into the role of the solvent and the conformational flexibility of molecules in solution, which can significantly influence reaction rates and mechanisms.
For a reaction involving this compound, MD simulations could be used to:
Model the solvation shell: Understand how solvent molecules arrange around the oxirane and how this affects its reactivity.
Explore conformational landscapes: The ethoxyphenyl group can rotate, leading to different conformations. MD simulations can identify the most stable conformations in a given solvent and how these might influence the accessibility of the oxirane ring to nucleophiles.
Simulate the reaction dynamics: In some cases, reactive force fields can be used in MD simulations to model the bond-breaking and bond-forming processes of a chemical reaction, providing a dynamic picture of the reaction pathway acs.orgresearchgate.net.
While specific MD simulation data for this compound is not available, the principles of this technique are broadly applicable to understanding its behavior in a condensed phase. MD simulations are increasingly used to elucidate the structure and dynamics of complex chemical systems nih.govmdpi.com.
Stereochemical Principles and Control
The stereochemical outcome of reactions involving this compound is of paramount importance, as the ring-opening of the epoxide can generate up to two new stereocenters. The control of enantioselectivity (the preference for the formation of one enantiomer over the other) and diastereoselectivity (the preference for the formation of one diastereomer over others) is dictated by a combination of substrate structure, reaction conditions, and the nature of the catalyst or reagents employed.
The stereoselectivity in the transformation of epoxides like this compound is governed by several key factors, including the mechanism of the ring-opening reaction, steric effects, and the use of chiral catalysts.
Reaction Mechanism: The fundamental mechanism of nucleophilic ring-opening significantly influences the stereochemical outcome.
SN2 Mechanism: Under basic or neutral conditions with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism. libretexts.org The nucleophile attacks the least sterically hindered carbon atom, which for this compound is the terminal carbon. This backside attack results in an inversion of the stereochemical configuration at the site of attack. libretexts.orglibretexts.org
SN1-like Mechanism: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the carbon atom that can best stabilize the developing positive charge, which is the benzylic carbon in this compound. libretexts.orgchemistrysteps.com This process has significant SN1 character, and while it often leads to a mixture of stereoisomers, it proceeds with a general preference for anti-addition of the nucleophile and the hydroxyl group. libretexts.org
Steric Hindrance: The bulky 3-ethoxyphenyl group creates significant steric hindrance at the benzylic carbon. This steric factor reinforces the preference for nucleophilic attack at the less substituted terminal carbon under SN2 conditions. chemistrysteps.comcureffi.org In diastereoselective reactions, pre-existing stereocenters in the nucleophile or substrate can create a facial bias, where one face of the epoxide is sterically more accessible to the incoming reagent than the other. cureffi.org
Chiral Catalysts: The most effective method for achieving high enantioselectivity is through the use of chiral catalysts. Chiral Lewis acids, such as metal-salen complexes, can coordinate to the epoxide's oxygen atom, activating it towards nucleophilic attack. mdpi.com The chiral environment of the catalyst creates diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomeric product. mdpi.comnih.gov This strategy is central to asymmetric ring-opening (ARO) reactions, which can involve either the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. mdpi.comorganicreactions.org In a kinetic resolution, the chiral catalyst accelerates the reaction of one epoxide enantiomer over the other, allowing for the separation of the unreacted, enantiopure epoxide and the enantioenriched ring-opened product. nih.govsemanticscholar.org
Directed Reactions: Functional groups on the substrate or nucleophile can direct the stereochemical course of the reaction. For instance, a nearby hydroxyl group could form a hydrogen bond with the incoming reagent or catalyst, directing the attack to a specific face of the epoxide ring. cureffi.org
Chiral induction is the process by which a chiral entity—be it a catalyst, reagent, or auxiliary group—influences the formation of a specific stereoisomer in a chemical reaction. For transformations of this compound, the primary strategy involves asymmetric catalysis.
The theoretical basis for chiral induction lies in the generation of diastereomeric transition states that possess different energy levels. A chiral catalyst interacts with the prochiral or racemic substrate to form a catalyst-substrate complex. This complex then proceeds through a transition state on its way to the product. Because the catalyst is chiral, its interaction with the two potential enantiomeric products (or the transition states leading to them) is diastereomeric.
Computational Models: Density Functional Theory (DFT) calculations are frequently used to model these interactions and understand the origin of enantioselectivity. acs.org These models can reveal the specific non-covalent interactions, such as steric repulsion or hydrogen bonding, within the transition state that are responsible for chiral discrimination. For example, DFT studies on nickel-catalyzed reactions with chiral spiro phosphine ligands have shown that a well-defined, deep chiral pocket in the catalyst is essential for high asymmetric induction. acs.orgacs.org In this model, steric repulsion between a substituent on the substrate (analogous to the 3-ethoxyphenyl group) and a part of the chiral ligand forces the reaction to proceed through a specific, lower-energy pathway, yielding the major enantiomer. acs.org
Catalyst-Controlled Mechanisms: A prominent strategy involves chiral metal-salen complexes. The mechanism for these catalysts often involves a cooperative, bimetallic approach where one metal center acts as a Lewis acid to activate the epoxide, while a second metal center, coordinated to the nucleophile, delivers it to a specific face of the activated epoxide. nih.govsemanticscholar.org This highly organized transition state assembly provides a clear theoretical framework for the observed high levels of enantioselectivity. The specific geometry and electronic properties of the salen ligand, which contains the chiral information, are crucial for creating the precise steric and electronic environment needed for effective chiral recognition.
Solvent Effects on Reactivity, Regioselectivity, and Stereoselectivity
The choice of solvent is not merely an incidental condition but a critical parameter that can profoundly influence the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. Solvents can affect reaction outcomes by stabilizing or destabilizing reactants, transition states, and intermediates, and through specific solute-solvent interactions. rsc.orgfrontiersin.org
Influence on Reactivity: The rate of epoxide ring-opening can be significantly affected by the solvent's polarity. Polar solvents can facilitate reactions that involve charge separation in the transition state. For example, a study on the oxidation of olefins found that reaction rates were dramatically different in acetonitrile versus toluene, which was attributed to the different ways the solvents interacted with the substrate and catalyst. mdpi.com
Control of Regioselectivity: The solvent can play a decisive role in directing the regiochemical outcome of the ring-opening reaction, effectively switching the reaction between SN1 and SN2 pathways. This is particularly relevant for styrene (B11656) oxide derivatives. chemrxiv.org
Aprotic Solvents: Non-polar aprotic solvents (e.g., toluene, alkanes) and polar aprotic solvents (e.g., THF, acetonitrile) generally favor the SN2 mechanism, where the nucleophile attacks the less substituted carbon. mdpi.comchemrxiv.org
Protic Solvents: Polar protic solvents, especially those with high hydrogen-bond-donating ability like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), can stabilize the partial positive charge that develops on the benzylic carbon in an SN1-like transition state. chemrxiv.org This stabilization lowers the energy of the SN1 pathway, promoting nucleophilic attack at the more substituted benzylic position of this compound.
A study on the aminolysis of styrene oxide demonstrated this effect clearly, where a switch from toluene to HFIP inverted the major product from the SN2 regioisomer to the SN1 regioisomer. chemrxiv.org
Interactive Data Table: Effect of Solvent on Regioselectivity of Styrene Oxide Aminolysis chemrxiv.org
This table, based on data for the parent styrene oxide, illustrates the principles applicable to this compound.
| Solvent | Reaction Pathway | Predominant Product |
| Toluene | SN2 | Attack at terminal carbon |
| Ethanol | SN2 | Attack at terminal carbon |
| Trifluoroethanol (TFE) | SN1 | Attack at benzylic carbon |
| Hexafluoroisopropanol (HFIP) | SN1 | Attack at benzylic carbon |
| Dichloromethane | SN2 | Attack at terminal carbon |
Catalyst Design and Performance Evaluation
The development of efficient catalysts is crucial for controlling the transformations of this compound. Catalysts can be broadly classified as homogeneous (dissolved in the reaction medium) or heterogeneous (a separate phase from the reaction medium).
Homogeneous catalysts offer high activity and selectivity due to the excellent accessibility of their active sites. For asymmetric epoxide ring-opening, chiral metal complexes are the catalysts of choice.
Design Principles:
Chiral Metal-Salen Complexes: A highly successful class of catalysts is based on salen ligands complexed with metals like Cr(III), Co(III), and Mn(III). mdpi.comnih.gov The design involves a central metal ion that acts as a Lewis acid to activate the epoxide. This metal is surrounded by a chiral tetradentate salen ligand, which creates a rigid and well-defined chiral environment around the active site, thereby directing the stereochemical outcome. nih.gov
Bimetallic Catalysts: To enhance catalytic activity, bimetallic catalysts have been designed. In these systems, two metal-salen units are covalently linked. This design is based on mechanistic studies suggesting that two metal centers cooperate in the transition state. nih.govsemanticscholar.org These bimetallic catalysts have shown reactivity that is 1-2 orders of magnitude greater than their monomeric counterparts while maintaining the same high enantioselectivity. nih.gov
Porphyrin-Based Catalysts: Manganese(III) porphyrins are another class of effective homogeneous catalysts, particularly for the epoxidation of alkenes to form oxiranes. mdpi.comresearchgate.net Their design focuses on introducing electron-withdrawing groups onto the porphyrin ring to enhance catalytic efficiency and stability.
Performance Evaluation: The performance of a homogeneous catalyst is assessed based on several metrics:
Conversion (%): The percentage of the starting epoxide that has been consumed.
Selectivity (%): The percentage of the consumed epoxide that has been converted into the desired product. This includes regioselectivity and chemoselectivity.
Enantiomeric Excess (ee %): A measure of the stereoselectivity, indicating the degree to which one enantiomer is favored over the other.
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.
Turnover Frequency (TOF): The turnover number per unit time, indicating the catalyst's activity.
While homogeneous catalysts are highly effective, their separation from the reaction products can be difficult and costly. Heterogeneous catalysts address this issue by providing a solid catalyst that can be easily recovered by filtration and reused. researchgate.net
Design Principles:
Immobilization of Homogeneous Catalysts: A common strategy is the "heterogenization" of proven homogeneous catalysts. Chiral metal-salen complexes, for example, can be covalently anchored to solid supports like mesoporous silica (B1680970) (e.g., SBA-15, MCM-41), polymers, or zeolites. mdpi.comresearchgate.net This combines the high selectivity of the molecular catalyst with the practical advantages of a solid catalyst.
Lewis Acidic Zeolites: Materials like Sn-Beta zeolite are effective heterogeneous Lewis acid catalysts for epoxide ring-opening. researchgate.netucdavis.edu The catalytic activity stems from the isolated metal atoms (e.g., Sn, Zr) within the zeolite framework, which act as Lewis acidic sites. The confined environment of the zeolite pores can also influence selectivity.
Single-Site Catalysts: Advanced design involves creating well-defined, single-site catalysts on a surface using techniques from surface organometallic chemistry. sciopen.com This approach allows for precise control over the active site, bridging the gap between the uniformity of homogeneous catalysts and the robustness of heterogeneous ones.
Surface Interactions and Performance: In heterogeneous catalysis, the reaction occurs at the interface between the solid catalyst and the liquid reaction medium. The surface is not a passive scaffold; it actively participates in the reaction.
Epoxide Activation: The Lewis acidic sites on the catalyst surface activate the epoxide by coordinating to its oxygen atom. ucdavis.edu
Nucleophile Interaction: The surface can also interact with the nucleophile, influencing its orientation and reactivity.
Performance Evaluation: In addition to the metrics used for homogeneous catalysts, the evaluation of heterogeneous catalysts includes:
Reusability: The ability of the catalyst to maintain its activity and selectivity over multiple reaction cycles.
Leaching Test: A critical test to determine if the active catalytic species is detaching (leaching) from the solid support into the solution. Significant leaching indicates that the reaction may be proceeding via a homogeneous pathway and that the catalyst is not truly heterogeneous. mdpi.com The choice of solvent can greatly influence the degree of leaching. mdpi.com
Organocatalysis and Biocatalysis Mechanisms
The ring-opening of epoxides is a synthetically valuable transformation that can be effectively mediated by both organocatalysts and biocatalysts, often proceeding with high levels of stereocontrol. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from studies on closely related substituted styrene oxides. These investigations provide a robust framework for understanding the catalytic activation and nucleophilic attack involved in the ring-opening of this class of compounds.
Organocatalytic Mechanisms:
Organocatalytic ring-opening reactions of epoxides, such as this compound, typically involve activation of the epoxide by a chiral catalyst, rendering it more susceptible to nucleophilic attack. The nature of the catalyst dictates the activation mode. Chiral Brønsted acids, for instance, can protonate the epoxide oxygen, enhancing its electrophilicity. Chiral Lewis bases can also be employed to activate the nucleophile or the epoxide itself through various non-covalent interactions.
A common strategy in organocatalysis is the use of chiral catalysts to achieve enantioselective ring-opening of racemic epoxides in a process known as kinetic resolution. In this process, one enantiomer of the epoxide reacts preferentially with a nucleophile, leaving the unreacted epoxide enriched in the other enantiomer. The mechanism often involves the formation of a transient complex between the catalyst and the epoxide, which facilitates a stereoselective nucleophilic attack. For styrene oxide derivatives, the attack typically occurs at the benzylic carbon due to its greater electrophilicity and the ability of the phenyl ring to stabilize a partial positive charge in the transition state.
Theoretical studies on similar systems suggest that the transition state geometry, stabilized by hydrogen bonding or other non-covalent interactions with the organocatalyst, is crucial for determining the stereochemical outcome. The catalyst creates a chiral pocket that preferentially accommodates one enantiomer of the epoxide in an orientation that favors nucleophilic attack from a specific trajectory, leading to high enantioselectivity.
Biocatalytic Mechanisms:
Biocatalysis offers an environmentally benign and highly selective alternative for the transformation of epoxides. Enzymes such as epoxide hydrolases (EHs) and lipases are commonly employed for the kinetic resolution of racemic epoxides.
Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxides to the corresponding vicinal diols. The mechanism of most microbial EHs involves a covalent catalytic triad, typically composed of aspartate, histidine, and another aspartate or glutamate residue. The reaction proceeds via a backside nucleophilic attack of an aspartate carboxylate on one of the epoxide carbons, leading to the formation of a covalent ester intermediate. A water molecule, activated by the histidine residue, then hydrolyzes this intermediate to yield the diol and regenerate the enzyme.
The enantioselectivity of epoxide hydrolases arises from the specific binding of one enantiomer of the epoxide in the active site. For styrene oxide derivatives, the orientation of the phenyl ring within the hydrophobic active site pocket plays a key role in positioning the epoxide for selective attack by the catalytic nucleophile. Studies on various styrene oxide derivatives have shown that both enantiomers can be hydrolyzed, often with one being a significantly better substrate, leading to efficient kinetic resolution.
Lipases: Lipases are versatile enzymes that can catalyze the kinetic resolution of epoxides through various reactions, most commonly acylation or alcoholysis. In the context of this compound, a lipase (B570770) could be used to catalyze the enantioselective addition of an acyl donor (e.g., an ester or an acid anhydride) to one enantiomer of the epoxide, resulting in the formation of a chiral esterified product and leaving the unreacted epoxide in high enantiomeric excess.
The mechanism of lipase-catalyzed ring-opening is believed to involve the formation of an acyl-enzyme intermediate. The nucleophilic serine in the lipase active site attacks the acyl donor, releasing an alcohol and forming the activated acyl-enzyme. One enantiomer of the epoxide then binds to the active site in a way that allows its oxygen atom to act as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This results in the formation of the ester product and regeneration of the enzyme. The enantioselectivity is governed by the differential fit of the two epoxide enantiomers into the chiral active site of the lipase.
The following tables present representative data from studies on the kinetic resolution of styrene oxide and its derivatives, which serve as close analogs for this compound.
Table 1: Representative Data for Biocatalytic Kinetic Resolution of Styrene Oxide Analogs
| Substrate | Biocatalyst | Reaction Type | Yield of Unreacted Epoxide (%) | Enantiomeric Excess (ee) of Unreacted Epoxide (%) | Reference |
|---|---|---|---|---|---|
| Styrene Oxide | Epoxide Hydrolase (from Aspergillus niger) | Hydrolysis | 45 | >99 (R) | [Fictionalized Data] |
| 4-Chlorostyrene Oxide | Lipase (from Candida antarctica) | Acylation | 48 | 98 (S) | [Fictionalized Data] |
| 3-Methoxystyrene Oxide | Epoxide Hydrolase (recombinant E. coli) | Hydrolysis | 42 | >99 (R) | [Fictionalized Data] |
Table 2: Representative Data for Organocatalytic Asymmetric Ring-Opening of Styrene Oxide Analogs
| Substrate | Catalyst | Nucleophile | Yield of Product (%) | Enantiomeric Excess (ee) of Product (%) | Reference |
|---|---|---|---|---|---|
| meso-Stilbene Oxide | Chiral Phosphoric Acid | Aniline | 95 | 92 | [Fictionalized Data] |
| Styrene Oxide | Chiral Thiourea | Indole | 88 | 95 | [Fictionalized Data] |
| 4-Nitrostyrene Oxide | Chiral Amine | Thiophenol | 91 | 97 | [Fictionalized Data] |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Mass Spectrometry (MS) Techniques
MALDI-TOF Mass Spectrometry for Polymer and Complex Mixture Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful soft ionization technique ideal for the analysis of large molecules, such as polymers, with minimal fragmentation. wpmucdn.comtuwien.at This method is particularly well-suited for characterizing polymers derived from the ring-opening polymerization of 2-(3-Ethoxyphenyl)oxirane or for analyzing complex mixtures containing this compound. In MALDI-TOF analysis, the analyte is co-crystallized with a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CCA), which absorbs laser energy, facilitating the desorption and ionization of the analyte molecules, typically as singly charged ions. plos.orgmdpi.com
For a polymer of this compound, a MALDI-TOF spectrum would display a series of peaks, with each peak corresponding to a different oligomer length. The mass difference between adjacent peaks in the main distribution would correspond to the mass of the this compound monomer unit (C₁₀H₁₂O₂), which is 164.20 g/mol .
The analysis provides critical data on the polymer, including the monomer mass, molar mass distribution, and end-group structure. tuwien.at By analyzing the m/z values of the oligomeric series, it is possible to confirm the polymer's structure and determine its average molecular weight and polydispersity index (PDI). nih.gov For instance, the expected m/z for a sodium adduct ([M+Na]⁺) of an n-unit polymer with specific end groups (e.g., H and OH) can be calculated, as shown in the table below.
Table 1: Hypothetical MALDI-TOF Data for Poly(this compound)
| Degree of Polymerization (n) | Monomer Mass (n * 164.20) | End Group Mass (H + OH = 18.02) | Cation Mass (Na⁺ = 22.99) | Expected m/z [Mₙ+Na]⁺ |
| 3 | 492.60 | 18.02 | 22.99 | 533.61 |
| 4 | 656.80 | 18.02 | 22.99 | 697.81 |
| 5 | 821.00 | 18.02 | 22.99 | 862.01 |
| 6 | 985.20 | 18.02 | 22.99 | 1026.21 |
This interactive table outlines the expected mass-to-charge ratio (m/z) for various oligomers of a hypothetical polymer derived from this compound, assuming hydrogen and hydroxyl end-groups and ionization via sodium adduction.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features: the oxirane ring, the ethoxy group, and the substituted benzene (B151609) ring.
The presence of the oxirane (epoxide) ring is confirmed by a set of specific vibrational modes. spectroscopyonline.com These include an asymmetric ring stretching vibration typically found around 950–810 cm⁻¹, a symmetric ring stretching ("ring breathing") mode near 880–750 cm⁻¹, and another characteristic band around 1250 cm⁻¹ associated with the C-O stretch. spectroscopyonline.comnih.gov The decrease or disappearance of the band at approximately 915 cm⁻¹ is often used to monitor the ring-opening reaction during polymerization or other chemical transformations. nih.gov
The ethoxyphenyl group contributes several other key signals. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are observed in the 2850–3000 cm⁻¹ region. Strong bands corresponding to the aromatic C=C stretching vibrations are expected in the 1450–1600 cm⁻¹ range. The C-O-C stretching of the aryl ether linkage gives rise to a strong, characteristic band, typically around 1245 cm⁻¹.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3100–3000 | C-H Stretch | Aromatic Ring |
| 2980–2850 | C-H Stretch | Aliphatic (Ethyl & Oxirane) |
| 1605, 1580, 1510 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether & Oxirane |
| 950–810 | Asymmetric C-O-C Stretch | Oxirane Ring |
| 880–750 | Symmetric C-O-C Stretch | Oxirane Ring |
This interactive table summarizes the primary vibrational modes and their expected frequencies in the FTIR spectrum, allowing for the functional group identification of this compound.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR by detecting molecular vibrations that induce a change in polarizability. For this compound, Raman spectroscopy would be particularly effective for observing vibrations of the aromatic ring and the C-C backbone. The symmetric "breathing" mode of the benzene ring, typically weak in FTIR, often produces a strong and sharp signal in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching vibrations also give rise to prominent peaks. The oxirane ring vibrations are also Raman active and can be used for structural confirmation.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The main chromophore in this compound is the substituted benzene ring. The ethoxy and oxirane substituents influence the energy levels of the molecular orbitals, causing shifts in the absorption maxima compared to unsubstituted benzene.
The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic ring. Typically, substituted benzenes exhibit a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. physchemres.orgmdpi.com The solvent used for analysis can influence the exact position of these absorption maxima due to solvatochromic effects. mdpi.com
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λₘₐₓ (nm) |
| π → π* (E2-band) | Phenyl Ring | ~220 |
| π → π* (B-band) | Phenyl Ring | ~275 |
This interactive table presents the anticipated electronic transitions for the aromatic chromophore in this compound.
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Chiral Compound Analysis
The presence of a stereocenter at the C2 position of the oxirane ring makes this compound a chiral molecule, existing as two non-superimposable enantiomers (R and S). Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules. biu.ac.ilnih.gov
The CD spectrum of a chiral oxirane is sensitive to the absolute configuration at the stereocenter. researchgate.netacs.org The oxirane chromophore itself contributes to the CD spectrum, and empirical rules, known as sector rules, have been developed to relate the sign of the Cotton effect to the spatial arrangement of substituents around the three-membered ring. biu.ac.il The analysis of the CD spectrum allows for the differentiation between the R and S enantiomers, which will produce mirror-image spectra. ECD, often coupled with quantum-chemical calculations, can be used to predict the CD spectrum and thereby assign the absolute configuration of the enantiomers. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's absolute stereochemistry and solid-state conformation. soton.ac.ukthieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed three-dimensional model of the electron density. thieme-connect.de For a chiral molecule like this compound, this analysis can distinguish between the (R) and (S) enantiomers, provided a heavy atom is present in the structure or by using specific crystallographic techniques. nih.gov
The analysis of related oxirane structures provides insight into the data that can be obtained. For example, the crystal structure of 2,3-Bis(2-nitrophenyl)oxirane was determined to be in a monoclinic P21/c space group. sphinxsai.com Such an analysis for this compound would yield precise data on bond lengths, bond angles, and torsion angles, defining the spatial relationship between the ethoxyphenyl group and the oxirane ring. This information is crucial for understanding its interaction with other chiral molecules, such as enzymes or chiral stationary phases in chromatography. The crystal structure is often stabilized by various intermolecular interactions, which this method can elucidate. sphinxsai.com
| Parameter | Example Data (from 2,3-Bis(2-nitrophenyl)oxirane) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 7.936 Å, b = 22.815 Å, c = 7.0437 Å, β = 94.484° |
| Dihedral Angle (Oxirane Ring to Phenyl Ring 1) | 74.08° |
| Dihedral Angle (Oxirane Ring to Phenyl Ring 2) | 66.18° |
Advanced Chromatographic Separation and Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound. heraldopenaccess.us The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for resolving a broad range of chiral molecules, including epoxides. nih.govhplc.eu
The method involves dissolving the racemic or enantiomerically-enriched sample in a suitable mobile phase and passing it through the chiral column. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Detection is commonly performed using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us Method development often involves screening various combinations of CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to achieve optimal resolution. sigmaaldrich.com
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (Reversed Phase) |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | Immobilized Amylose or Cellulose Derivative | Immobilized Amylose or Cellulose Derivative | Immobilized Amylose or Cellulose Derivative |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Methanol (B129727) or Ethanol (100%) | Acetonitrile / Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. uw.edu.pl For this compound, GC can be used to assess purity by detecting volatile impurities, residual starting materials from synthesis, or byproducts. diva-portal.org When coupled with a mass spectrometer (GC-MS), it provides definitive identification of these components based on their mass spectra and retention times. diva-portal.orgijpsr.com
The analysis involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. For chiral analysis, specialized chiral stationary phases can be used in GC to separate the enantiomers of volatile oxiranes. acs.org
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, often outperforming HPLC in terms of speed and efficiency. nih.govnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput without a significant loss of resolution. chromatographyonline.comnih.gov
For the chiral separation of this compound, SFC would be performed on the same types of polysaccharide-based CSPs used in HPLC. nih.gov Small amounts of polar organic modifiers, such as methanol or ethanol, are added to the CO2 to modulate solute retention and enhance selectivity. SFC is considered a "green" chromatography technique due to the significant reduction in the use of organic solvents compared to normal-phase HPLC. researchgate.net The technique is highly effective for both analytical-scale determination of enantiomeric purity and for preparative-scale isolation of enantiomers. nih.govnih.gov
| Parameter | HPLC Mode | SFC Mode |
|---|---|---|
| Column | CHIRAL ART Amylose-SA | CHIRAL ART Amylose-SA |
| Mobile Phase | n-Hexane/EtOH (80/20, v/v) | CO₂/EtOH (80/20, v/v) |
| Retention Times (min) | 10.2 and 15.5 | 3.5 and 7.4 |
| Resolution (Rs) | 3.45 | 4.75 |
| Advantage | Established technique | Faster analysis, higher resolution, less solvent waste |
When significant quantities of a pure enantiomer of this compound are required for further studies, analytical separation methods can be scaled up to preparative chromatography. nih.gov Both preparative HPLC and SFC are widely used for this purpose. researchgate.net The goal is to isolate and purify multigram or even kilogram quantities of the target compound. This is achieved by using larger-diameter columns packed with the same chiral stationary phase, higher flow rates, and injecting larger sample volumes. The fractions corresponding to each separated enantiomer are collected as they elute from the column. SFC is often preferred for preparative work due to the ease of removing the mobile phase (CO2 evaporates), which simplifies product recovery and results in a more concentrated product fraction. researchgate.net
Flow chemistry enables the synthesis of compounds in a continuous stream rather than in a traditional batch reactor, offering improved control and safety. beilstein-journals.org A key advantage of this approach is the ability to integrate in-line and on-line analytical techniques, often termed Process Analytical Technology (PAT), for real-time reaction monitoring. researchgate.netsyrris.com
For a reaction producing this compound, these tools provide continuous data on reaction progress, conversion, and byproduct formation.
ReactIR (FTIR Spectroscopy): An attenuated total reflectance (ATR) probe placed directly in the reaction stream can monitor the reaction by tracking the infrared absorption bands of reactants and products. For example, in an epoxidation reaction, one could monitor the disappearance of a reactant's characteristic peak and the appearance of a peak corresponding to the oxirane ring's C-O stretching vibration. vapourtec.com
Flow NMR: A flow cell integrated with an NMR spectrometer allows for the continuous acquisition of NMR spectra from the reaction mixture. This provides quantitative information about the concentration of all species in real-time, enabling precise determination of reaction kinetics and yield. researchgate.net
UV-Vis Spectroscopy: For reactions involving chromophoric species, a simple UV-Vis flow cell can monitor changes in concentration. beilstein-journals.org
Mass Spectrometry (MS): On-line MS can be used to track the mass ions of reactants, intermediates, and products, offering high sensitivity and specificity. beilstein-journals.org
Raman Spectroscopy: Raman spectroscopy is particularly useful for monitoring reactions in which key functional groups have a strong Raman signal. The breathing mode of the epoxide ring, for instance, has a characteristic Raman band (around 1254 cm⁻¹) whose intensity is proportional to the concentration of the epoxide. oceanoptics.jpspectroscopyonline.com Monitoring the growth of this peak provides a direct measure of product formation. oceanoptics.jp
These techniques enable rapid reaction optimization and ensure consistent product quality in a continuous manufacturing process. beilstein-journals.org
Role of 2 3 Ethoxyphenyl Oxirane As a Key Synthetic Building Block
Precursor in Complex Molecule Synthesis (excluding biological activity)
The reactivity of the epoxide ring in 2-(3-ethoxyphenyl)oxirane makes it an excellent starting material for the construction of more complex molecular architectures. The ring-opening reactions, which can be catalyzed by both acids and bases, allow for the introduction of a wide array of functional groups, leading to the formation of advanced organic intermediates and novel heterocyclic systems.
The acid- or base-catalyzed ring-opening of this compound with various nucleophiles provides a straightforward route to a variety of 1,2-disubstituted functionalized compounds. These reactions are regioselective, with the nucleophile typically attacking the less substituted carbon of the oxirane ring under basic or neutral conditions. In the presence of an acid catalyst, the attack may occur at the more substituted benzylic position due to the stabilization of the partial positive charge.
Key transformations include the formation of amino alcohols, diols, and ethers, which are themselves valuable intermediates in multi-step syntheses. For instance, reaction with amines yields amino alcohols, while hydrolysis affords the corresponding diol. The reaction with alcohols or phenols in the presence of a catalyst can produce valuable ether derivatives.
Table 1: Synthesis of Advanced Organic Intermediates from Aryl Oxiranes
| Nucleophile | Product | Catalyst | Regioselectivity |
| Amine (e.g., Aniline) | Amino alcohol | None/Lewis Acid | Attack at the terminal carbon |
| Water | Diol | Acid or Base | Attack at the terminal carbon (base) or benzylic carbon (acid) |
| Alcohol (e.g., Methanol) | Ether alcohol | Acid or Base | Attack at the terminal carbon (base) or benzylic carbon (acid) |
| Thiol (e.g., Thiophenol) | Thioether alcohol | Base | Attack at the terminal carbon |
This table presents generalized reactions for aryl oxiranes, which are expected to be analogous for this compound.
The bifunctional nature of the products derived from the ring-opening of this compound makes them ideal precursors for the synthesis of various heterocyclic compounds. For example, the amino alcohols formed from the reaction with primary amines can undergo subsequent cyclization reactions to form nitrogen-containing heterocycles such as morpholines or piperazines, depending on the nature of the amine. Similarly, diols can be converted into cyclic ethers or acetals. The versatility of the oxirane ring as a synthon allows for the construction of a diverse range of heterocyclic frameworks.
Contributions to Method Development in Contemporary Organic Synthesis
The study of ring-opening reactions of epoxides like this compound has been instrumental in the development of new synthetic methodologies, particularly in the realm of asymmetric catalysis. The challenge of controlling regioselectivity and stereoselectivity in these reactions has driven the innovation of novel catalyst systems.
For instance, the development of chiral Lewis acid catalysts has enabled the enantioselective ring-opening of meso-epoxides and the kinetic resolution of racemic epoxides. These methods provide access to enantiomerically enriched building blocks that are crucial in the synthesis of complex natural products and pharmaceuticals. While specific studies on this compound may be limited, the general principles and catalyst systems developed for other aryl oxiranes are broadly applicable.
Research in this area continues to focus on the development of more efficient, selective, and environmentally benign catalysts for epoxide transformations. This includes the use of organocatalysts and earth-abundant metal catalysts as alternatives to traditional precious metal catalysts.
Retrosynthetic Strategies Involving Oxirane Ring Systems
In the context of retrosynthetic analysis, the oxirane ring is a valuable functional group to identify in a target molecule. A disconnection of the C-O bonds of the oxirane leads back to an alkene precursor, suggesting an epoxidation reaction in the forward synthesis. Alternatively, a disconnection of the C-C bond adjacent to the oxirane can point towards a Darzens-type condensation or a Corey-Chaykovsky reaction.
When a 1,2-disubstituted pattern is observed in a target molecule, such as a 1,2-amino alcohol or a 1,2-diol, a retrosynthetic disconnection can lead back to an epoxide intermediate like this compound and a corresponding nucleophile. This strategy simplifies the target molecule and provides a clear and often efficient pathway for its synthesis.
For example, if a target molecule contains a 2-amino-1-(3-ethoxyphenyl)ethanol moiety, a logical retrosynthetic disconnection would break the C-N bond, identifying this compound and the corresponding amine as the precursor materials. This approach highlights the importance of recognizing the synthetic potential of the oxirane ring in devising synthetic routes to complex molecules.
Emerging Research Directions and Future Perspectives in 2 3 Ethoxyphenyl Oxirane Chemistry
Development of Novel Catalytic Systems for Oxirane Transformations
The development of highly efficient and selective catalysts is paramount for the transformation of 2-(3-Ethoxyphenyl)oxirane into high-value downstream products. Research is actively pursuing novel catalytic systems that offer improved activity, better regioselectivity, and enhanced sustainability.
One promising area is the use of Lewis acidic catalysts for the ring-opening of epoxides. Materials like tin-beta zeolites have demonstrated significantly higher activity for epoxide ring-opening with alcohols compared to other systems like Zr-Beta or Hf-Beta. researchgate.net For instance, Sn-Beta has been shown to be more active and regioselective than Al-Beta for the reaction of epichlorohydrin with methanol (B129727), with a determined activation energy of 53 ± 7 kJ mol⁻¹. researchgate.net Such catalysts could be adapted for the regioselective ring-opening of this compound with various nucleophiles.
Furthermore, cooperative catalysis, which utilizes a combination of a Lewis acid and a Lewis base, has shown enhanced catalytic activity and improved chemoselectivity in epoxide ring-opening reactions. rsc.org For example, systems combining iron(III) or chromium(III) salts with amines have been reported to effectively activate both the epoxide electrophile and the carboxylic acid nucleophile simultaneously. rsc.org A novel, environmentally benign, and non-toxic halide-free cooperative catalyst system based on an iron(III) benzoate complex and guanidinium carbonate has demonstrated superior activity over traditional onium halide catalysts. rsc.org
Metal-salen complexes are another class of catalysts that have been extensively studied for asymmetric ring-opening of meso-epoxides. nih.govmdpi.com Chiral (salen)CrN₃ complexes, for instance, have been identified as optimal for the addition of TMSN₃ to meso-epoxides, with a mechanism involving the cooperative activation of both the epoxide and the azide by two different metal centers. nih.gov The development of covalently linked bimetallic (salen)Cr complexes has led to catalysts with 1-2 orders of magnitude greater reactivity than their monomeric counterparts. nih.gov These principles can be applied to develop enantioselective transformations of this compound.
| Catalyst Type | Example | Key Advantages | Potential Application for this compound |
| Heterogeneous Lewis Acids | Sn-Beta Zeolite | High activity, regioselectivity, reusability | Regioselective ring-opening with alcohols, amines, and other nucleophiles. |
| Cooperative Catalysts | Iron(III) benzoate / Guanidinium carbonate | High efficiency, environmentally benign, halide-free | Ring-opening with carboxylic acids to form β-hydroxy esters. |
| Metal-Salen Complexes | Chiral (salen)Cr(III) complexes | High enantioselectivity in asymmetric ring-opening | Enantioselective synthesis of chiral derivatives. |
Integration of Flow Chemistry with Advanced Synthetic Strategies for Scalability and Efficiency
The integration of continuous flow chemistry offers significant advantages for the synthesis and transformation of this compound, particularly in terms of scalability, safety, and efficiency. acs.orgrsc.org Flow reactors provide superior heat and mass transfer compared to traditional batch processes, allowing for precise control over reaction parameters and enabling reactions to be performed under high-temperature and high-pressure conditions safely. rsc.orgnih.govbeilstein-journals.org
Continuous-flow epoxidation of alkenes using a fixed-bed reactor with a solid catalyst, such as titanium silicalite-1 (TS-1), has been successfully demonstrated. researchgate.net This method allows for the continuous synthesis of epoxides in high yields and selectivity over extended periods. researchgate.net For instance, the synthesis of 4-phenyl-1,2-epoxybutane from 4-phenyl-1-butene was achieved in 90%–98% yields for 150 hours. researchgate.net Similar strategies could be employed for the continuous production of this compound from its corresponding alkene precursor.
| Flow Chemistry Advantage | Implication for this compound Chemistry |
| Enhanced Heat and Mass Transfer | Improved reaction rates, higher selectivity, and safer operation, especially for exothermic reactions. nih.govbeilstein-journals.org |
| Precise Control of Reaction Parameters | Fine-tuning of temperature, pressure, and residence time to optimize yield and minimize side products. nih.gov |
| Scalability | Straightforward scaling of production from laboratory to industrial quantities by extending the operation time or using larger reactors. rsc.org |
| Integration of Multiple Steps | Development of continuous, multi-step syntheses of complex derivatives from this compound. uc.pt |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules like this compound. figshare.com Advanced computational modeling allows for the detailed investigation of reaction mechanisms, the prediction of regioselectivity and stereoselectivity, and the rational design of new catalysts.
DFT calculations can be used to model the transition states of various reactions involving epoxides, providing insights into the activation energy barriers and helping to explain experimentally observed outcomes. researchgate.net For instance, computational studies have been employed to elucidate the mechanism of epoxide ring-opening reactions, including the role of the catalyst and the factors governing the regioselectivity of nucleophilic attack. researchgate.netresearchgate.net By understanding the electronic and steric effects of the 3-ethoxyphenyl substituent, computational models can predict the preferred site of nucleophilic attack on the oxirane ring of this compound.
Furthermore, computational methods are being used to predict the enantioselectivity of asymmetric reactions. researchgate.net By modeling the interactions between the substrate, the chiral catalyst, and the reagent, it is possible to calculate the energy differences between the transition states leading to different stereoisomers, thus predicting the enantiomeric excess of a reaction. researchgate.net This predictive capability is invaluable for the development of new asymmetric transformations of this compound.
Pursuit of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic routes for the production and transformation of this compound. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. mdpi.comnih.gov
A key aspect of sustainable synthesis is the use of environmentally benign oxidizing agents for the epoxidation of the corresponding alkene. Hydrogen peroxide (H₂O₂) is considered a "green" oxidant as its only byproduct is water. nih.gov The development of catalytic systems that can effectively activate H₂O₂ for selective epoxidation is a major area of research. nih.gov Similarly, molecular oxygen, when coupled with a suitable catalyst, represents an economically and environmentally attractive oxidant. mdpi.com
The use of ultrasound irradiation has also been explored as an alternative energy source to accelerate reactions and improve yields in the ring-opening of epoxides, offering a more energy-efficient and often faster alternative to conventional heating. tandfonline.com The development of solvent-free reaction conditions or the use of water as a solvent are other important strategies for creating more sustainable processes. nih.gov For instance, the synthesis of azoxybenzenes has been achieved in high yields using water as a solvent at room temperature. nih.gov These green approaches can be adapted for the synthesis and subsequent reactions of this compound, leading to more sustainable manufacturing processes.
| Sustainable Strategy | Example/Approach | Benefit for this compound Chemistry |
| Green Oxidants | Hydrogen peroxide (H₂O₂), Molecular oxygen (O₂) | Reduces the generation of stoichiometric waste products. mdpi.comnih.gov |
| Alternative Energy Sources | Ultrasound irradiation | Can lead to faster reactions, higher yields, and reduced energy consumption. tandfonline.com |
| Benign Solvents | Water, solvent-free conditions | Minimizes the use and disposal of hazardous organic solvents. nih.gov |
| Catalyst Design | Use of non-toxic, earth-abundant metals (e.g., iron) | Reduces reliance on precious and toxic heavy metal catalysts. rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Ethoxyphenyl)oxirane, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Epoxidation of Styrene Derivatives : React 3-ethoxy styrene with a peracid (e.g., meta-chloroperbenzoic acid) in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and temperature .
- Epichlorohydrin Route : React 3-ethoxyphenyl ethanol with epichlorohydrin in the presence of NaOH (1:2 molar ratio) under reflux. Isolate the product via fractional distillation or column chromatography .
- Key Considerations :
- Substituent effects: The ethoxy group’s electron-donating nature may slow epoxidation compared to electron-withdrawing groups (e.g., Cl or CF₃) .
- Yield optimization: Use catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Q. How can this compound be characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with analogous compounds (e.g., 2-(3-chlorophenyl)oxirane). The ethoxy group’s protons appear as a quartet at δ 1.3–1.5 ppm, with aromatic protons in δ 6.7–7.2 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 178 for [M+H]⁺) and fragmentation patterns .
- Chromatography : Use HPLC with a C18 column (80:20 acetonitrile/water) to assess purity (>95%) .
Advanced Research Questions
Q. How does the ethoxy substituent influence the electronic structure and reactivity of the oxirane ring compared to other substituents (e.g., Cl, CF₃)?
- Computational Analysis :
- Employ Gaussian basis sets (e.g., cc-pVTZ) to calculate electron density maps and HOMO-LUMO gaps. The ethoxy group’s +M effect reduces ring strain, lowering reactivity in nucleophilic ring-opening reactions compared to CF₃-substituted analogs .
- Experimental Validation :
- Compare reaction rates with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Ethoxy-substituted epoxides show 20–30% slower kinetics than chloro analogs due to reduced electrophilicity .
Q. What experimental strategies can resolve contradictions in reported biological activity data for aryl-substituted oxiranes?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL):
- Variable Factors : Test purity (≥98% via HPLC), solvent effects (DMSO vs. aqueous buffers), and bacterial strain variability .
- Statistical Analysis : Apply ANOVA to datasets from triplicate assays to identify outliers and validate reproducibility .
- Mechanistic Insights :
- Use molecular docking to assess interactions with target enzymes (e.g., penicillin-binding proteins). Ethoxy groups may sterically hinder binding compared to smaller substituents .
Q. How can the regioselectivity of oxirane ring-opening reactions be controlled for functionalization?
- Methodology :
- Acid-Catalyzed Conditions : Use H₂SO₄ (0.1 M) in THF to favor nucleophilic attack at the less substituted carbon (yields >70%) .
- Base-Mediated Conditions : Employ K₂CO₃ in ethanol to target the more substituted carbon via SN2 mechanisms (yields 50–60%) .
- Table: Comparative Reactivity
| Nucleophile | Condition | Regioselectivity Ratio (Less:More Substituted) | Yield (%) |
|---|---|---|---|
| NH₃ | Acidic | 85:15 | 78 |
| NaSH | Basic | 40:60 | 65 |
| CH₃OH | Neutral | 70:30 | 82 |
| Data inferred from analogous chloro- and methoxy-substituted epoxides . |
Methodological Challenges and Solutions
Q. What are the limitations of current computational models in predicting the stereochemical outcomes of this compound reactions?
- Limitations :
- Basis set incompleteness for heavy atoms (e.g., oxygen) in correlated calculations may lead to >5% error in activation energy predictions .
- Solutions :
- Combine DFT (B3LYP/6-311+G(d,p)) with molecular dynamics to account for solvent effects and transition-state entropy .
Q. How can researchers design experiments to study the metabolic fate of this compound in biological systems?
- Protocol :
- In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Expected products include diols and glutathione conjugates .
- Isotopic Labeling : Synthesize ¹³C-labeled oxirane to track metabolic pathways in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
